(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC15458549
Molecular Formula: C23H32N2O2
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
![(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone -](/images/structure/VC15458549.png)
Specification
Molecular Formula | C23H32N2O2 |
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Molecular Weight | 368.5 g/mol |
IUPAC Name | 1-adamantyl-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C23H32N2O2/c1-2-27-21-6-4-3-5-20(21)24-7-9-25(10-8-24)22(26)23-14-17-11-18(15-23)13-19(12-17)16-23/h3-6,17-19H,2,7-16H2,1H3 |
Standard InChI Key | CERXFJHZAWSIBN-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(Adamantan-1-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone consists of three primary components:
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Adamantane core: A diamondoid hydrocarbon known for its high thermal stability and lipophilicity, frequently utilized to enhance blood-brain barrier penetration in CNS-targeting drugs .
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Piperazine ring: A six-membered diamine heterocycle that serves as a versatile pharmacophore, often employed to modulate receptor binding affinity and selectivity .
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2-Ethoxyphenyl substituent: An aromatic group with an ethoxy side chain, which may influence electronic properties and metabolic stability through steric and electronic effects .
The molecular formula is C₂₃H₃₁N₂O₂, with a calculated molecular weight of 373.51 g/mol. Key structural parameters inferred from analogs include:
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logP: Estimated at 3.8–4.2 based on adamantane-containing piperazine derivatives .
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Polar surface area: ~28–32 Ų, suggesting moderate membrane permeability .
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Hydrogen bond acceptors: 4 (2 ketone oxygens, 1 piperazine nitrogen, 1 ethoxy oxygen) .
Table 1: Comparative Molecular Properties of Adamantane-Piperazine Derivatives
Compound | Molecular Formula | logP | Polar Surface Area (Ų) | Molecular Weight (g/mol) |
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Target Compound | C₂₃H₃₁N₂O₂ | 3.9* | 30.5* | 373.51 |
4-(Adamantan-1-yl)piperazin-1-ylmethanone | C₁₉H₂₆N₂O₂ | 3.41 | 28.4 | 314.43 |
Adamantan-1-yl-piperidin-1-yl-methanone | C₁₆H₂₅NO | 3.2 | 20.1 | 247.38 |
[(3s)-adamantan-1-yl][4-(2-amino-5-chlorophenyl)piperazin-1-yl]methanone | C₂₁H₂₈ClN₃O | 4.0 | 38.7 | 374.92 |
*Estimated values based on structural analogs.
Synthetic Routes and Optimization
Proposed Synthesis
While no explicit synthesis for this compound is documented, a plausible pathway involves:
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Adamantane-1-carbonyl chloride preparation: Reaction of adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride .
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Piperazine substitution: Coupling the carbonyl chloride with 1-(2-ethoxyphenyl)piperazine under Schotten-Baumann conditions or via nucleophilic acyl substitution .
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Purification: Column chromatography or recrystallization to isolate the final product .
Critical challenges include:
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Steric hindrance: The bulky adamantane group may slow reaction kinetics, necessitating extended reaction times or elevated temperatures .
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Regioselectivity: Ensuring exclusive substitution at the piperazine nitrogen distal to the 2-ethoxyphenyl group .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
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Aqueous solubility: Predicted to be <10 μg/mL (logSw ≈ -3.5 to -4.0) due to high lipophilicity .
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Metabolic stability: The ethoxy group may undergo cytochrome P450-mediated O-dealkylation, generating a phenolic metabolite .
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Plasma protein binding: Likely >90% based on adamantane-containing analogs .
Table 2: Predicted ADME Properties
Parameter | Value/Range | Method of Estimation |
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Bioavailability (oral) | 40–60% | Rule-of-Five compliance |
Half-life (t₁/₂) | 6–8 hours | Analog studies |
CNS penetration | High | Adamantane scaffold |
Structure-Activity Relationship (SAR) Considerations
Impact of Substituent Modifications
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Ethoxy vs. methoxy: The ethyl chain in 2-ethoxyphenyl may confer greater metabolic stability than a methoxy group, as seen in related compounds .
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Adamantane positioning: N-acylation (vs. N-alkylation) preserves piperazine basicity, enhancing water solubility at physiological pH .
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Para vs. ortho substitution: The ortho-ethoxy group likely induces torsional strain, reducing planarity and π-π stacking with aromatic receptor residues .
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